molecular formula C16H21N2O3P B1660376 N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine CAS No. 75333-92-5

N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine

Cat. No.: B1660376
CAS No.: 75333-92-5
M. Wt: 320.32 g/mol
InChI Key: IHUDGZQJDWGSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine is an organophosphorus compound with a unique structure that combines a phosphonic acid moiety with a phenyl and pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable phenyl(2-pyridinylamino)methyl precursor. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity and affecting biological pathways.

Comparison with Similar Compounds

N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine can be compared with other similar compounds, such as:

    Phosphonic acid, phenyl-, diethyl ester: Lacks the pyridinylamino group, resulting in different chemical properties and applications.

    Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, dimethyl ester: Similar structure but with different ester groups, leading to variations in reactivity and solubility.

    Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, monoethyl ester:

The uniqueness of phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

75333-92-5

Molecular Formula

C16H21N2O3P

Molecular Weight

320.32 g/mol

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(14-10-6-5-7-11-14)18-15-12-8-9-13-17-15/h5-13,16H,3-4H2,1-2H3,(H,17,18)

InChI Key

IHUDGZQJDWGSIJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=N2)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=N2)OCC

Origin of Product

United States

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